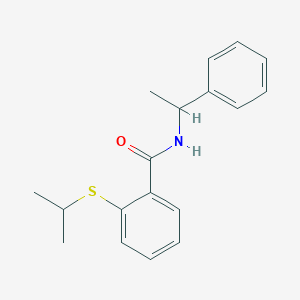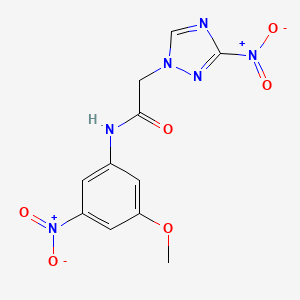
2-(isopropylthio)-N-(1-phenylethyl)benzamide
Vue d'ensemble
Description
2-(Isopropylthio)-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as N-(1-Phenylethyl)-2-(isopropylthio)benzamide or NSC 157058.
Mécanisme D'action
The exact mechanism of action of 2-(isopropylthio)-N-(1-phenylethyl)benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage. It also inhibits the activity of certain enzymes that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(isopropylthio)-N-(1-phenylethyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for developing new cancer treatments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-(isopropylthio)-N-(1-phenylethyl)benzamide. Some of the possible areas of research include:
1. Developing new cancer treatments: Further research is needed to optimize the use of this compound in cancer treatments and to develop new therapies that target specific types of cancer.
2. Studying its neuroprotective properties: Research is needed to understand the mechanism of action of this compound in treating neurological disorders and to develop new treatments that target these conditions.
3. Investigating its anti-inflammatory properties: Further research is needed to explore the potential of this compound in treating inflammatory conditions such as arthritis.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various research fields. Its ability to inhibit the growth of cancer cells and its neuroprotective properties make it a promising candidate for developing new treatments for cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Applications De Recherche Scientifique
2-(Isopropylthio)-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in various research fields. Some of the significant areas of research include:
1. Cancer Research: Studies have shown that this compound exhibits anticancer properties by inhibiting the growth of cancer cells. It has been found to be particularly effective against breast cancer cells.
2. Neurological Disorders: Research has shown that this compound has neuroprotective properties and can be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-2-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13(2)21-17-12-8-7-11-16(17)18(20)19-14(3)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVKTXXOIMXANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4712346.png)
![4-methoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}benzamide](/img/structure/B4712350.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4712353.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4712360.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4712362.png)


![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-furylmethyl)benzamide](/img/structure/B4712387.png)
![butyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B4712393.png)
![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-phenylpyrimidine](/img/structure/B4712398.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4712403.png)
![1,8,8-trimethyl-3-(5-methyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4712411.png)
![ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)
